5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 200626-86-4
VCID: VC4687749
InChI: InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
SMILES: C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br
Molecular Formula: C11H8BrN3O2S
Molecular Weight: 326.17

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

CAS No.: 200626-86-4

Cat. No.: VC4687749

Molecular Formula: C11H8BrN3O2S

Molecular Weight: 326.17

* For research use only. Not for human or veterinary use.

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione - 200626-86-4

Specification

CAS No. 200626-86-4
Molecular Formula C11H8BrN3O2S
Molecular Weight 326.17
IUPAC Name 5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Standard InChI InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Standard InChI Key WQQVDYFCVMRAMA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, reflects its core structure:

  • Dihydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6.

  • Thioxo group: A sulfur atom replaces one ketone oxygen at position 2, enhancing electrophilicity .

  • (4-Bromophenyl)amino)methylene substituent: A bromine-substituted phenyl group attached via an amino-methylene linker at position 5, introducing steric bulk and electronic modulation.

The molecule exists in equilibrium between keto (dominant in polar solvents) and enol tautomers, as evidenced by ¹H NMR downfield shifts at δ 11.2–14.1 ppm for exchangeable protons .

Crystallographic Insights

Single-crystal X-ray diffraction data for analogous compounds (e.g., 5-(2-(2-methoxyphenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione) reveal a planar pyrimidine ring with bond lengths of 1.38–1.42 Å for C–N and 1.22–1.24 Å for C=O/C=S . The (4-bromophenyl) group adopts a near-perpendicular orientation relative to the pyrimidine plane, minimizing steric clash (torsion angle: 85.2°).

Synthetic Methodologies

Cyclocondensation Approaches

The most efficient route involves a one-pot, three-component reaction:

  • Reactants:

    • Thiobarbituric acid (1.0 equiv)

    • 4-Bromoaniline (1.2 equiv)

    • Formaldehyde (1.5 equiv) or paraformaldehyde .

  • Conditions:

    • Solvent: Acetonitrile or DMF (2–5 mL/mmol)

    • Catalyst: tert-butyl nitrite (TBN, 0.2 equiv)

    • Temperature: 25–40°C

    • Time: 10–55 minutes .

Representative Procedure:
Thiobarbituric acid (0.2 mmol), 4-bromoaniline (0.24 mmol), and TBN (0.04 mmol) are stirred in acetonitrile (2 mL) at 30°C for 30 minutes. The precipitate is filtered and recrystallized from ethanol to afford the title compound in 89% yield .

Table 1: Optimization of Reaction Conditions

EntrySolventCatalystTemp (°C)Time (min)Yield (%)
1CH₃CNTBN255573
2DMFNone403068
3EtOH-H₂OTBN302585
4NeatTBN254563

Data adapted from .

Mechanistic Pathway

  • Knoevenagel Condensation: Thiobarbituric acid reacts with formaldehyde to form a 5-methylene intermediate.

  • Nucleophilic Attack: 4-Bromoaniline attacks the electrophilic methylene carbon, forming a C–N bond.

  • Tautomerization: The intermediate undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 14.12 (br s, 1H, N¹H), 11.48 (br s, 1H, N³H), 8.21 (s, 1H, CH=N), 7.62–7.58 (m, 2H, Ar-H), 7.42–7.38 (m, 2H, Ar-H) .

    • Absence of NH₂ signals confirms cyclization.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 182.4 (C=S), 165.2 (C=O), 158.9 (C=O), 145.1 (CH=N), 131.6 (C-Br), 128.9–116.7 (Ar-C) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 383.9841 [M + H]⁺ (C₁₁H₉BrN₃O₂S⁺)

  • Calculated: 383.9839

  • Error: 0.5 ppm .

Infrared Spectroscopy (IR)

  • νₘₐₐ (cm⁻¹): 3185 (N–H), 1704 (C=O), 1229 (C=S), 1076 (C–Br) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
DMSO12.4
Ethanol2.3
Acetonitrile1.8

Thermal Stability

  • Melting Point: 218–220°C (decomposition observed above 230°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, indicating high thermal stability .

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